molecular formula C6H11ClFN B13035695 (1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride

(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride

Cat. No.: B13035695
M. Wt: 151.61 g/mol
InChI Key: SNXRMQLHOJPLRM-FPKZOZHISA-N
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Description

(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride is a chemical compound known for its unique structure and properties. This compound is a bicyclic amine with a fluorine atom attached to the bicyclic ring system. It is often used in various scientific research applications due to its distinctive chemical behavior and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the fluorination of a bicyclic precursor followed by the introduction of the azabicyclo structure. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic ring.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride include other fluorinated bicyclic amines and azabicyclo compounds. Examples include trifluorotoluene and other fluorinated organic compounds .

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H11ClFN

Molecular Weight

151.61 g/mol

IUPAC Name

(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C6H10FN.ClH/c7-6-2-5-1-4(6)3-8-5;/h4-6,8H,1-3H2;1H/t4-,5+,6+;/m0./s1

InChI Key

SNXRMQLHOJPLRM-FPKZOZHISA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@@H]1CN2)F.Cl

Canonical SMILES

C1C2CC(C1CN2)F.Cl

Origin of Product

United States

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